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Compound of Interest

Compound Name: Diethyl chloroethylmalonate

CAS No.: 29263-83-0

Cat. No.: B146641 Get Quote

Executive Summary
In the realm of medicinal chemistry, Diethyl (2-chloroethyl)malonate represents a critical

bifunctional electrophile/nucleophile pair. It exists in a dynamic synthetic relationship with its

cyclized form, Diethyl 1,1-cyclopropanedicarboxylate. While the open-chain chloroethyl ester

offers a versatile platform for heterocyclic synthesis (particularly pyrrolidines and lactones), the

cyclopropane derivative serves as a robust "masked" 1,3-dipole equivalent and a gateway to

gem-disubstituted cyclopropane scaffolds—a privileged structural motif in modern drug

discovery for conformational restriction.

This guide analyzes the physicochemical properties, divergent synthetic pathways, and

mechanistic applications of these scaffolds in the development of Active Pharmaceutical

Ingredients (APIs).

Structural Identity & Physicochemical Profile[1][2]
[3][4][5]
The molecule operates effectively as a "C3" building block with two distinct reactive termini: the

soft nucleophilic malonate carbon (pKa ~13) and the hard electrophilic alkyl chloride.
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Feature Open-Chain Form
Cyclic Equivalent
(Commercial Standard)

Systematic Name
Diethyl 2-(2-

chloroethyl)propanedioate

Diethyl 1,1-

cyclopropanedicarboxylate

CAS Number 17064-27-2 (Rarely isolated) 1559-02-0

Molecular Formula

C

H

ClO

C

H

O

Molecular Weight 222.67 g/mol 186.21 g/mol

Appearance Colorless oil (often transient) Colorless liquid

Boiling Point ~110-115 °C (at 1 mmHg) 210-215 °C (at 760 mmHg)

Density ~1.15 g/mL 1.055 g/mL

Critical Note on CAS Ambiguity: Researchers often confuse this molecule with Diethyl 2-

chloromalonate (CAS 14064-10-9). The latter lacks the ethyl spacer and has significantly

different reactivity (alpha-chlorination vs. gamma-chlorination). Ensure procurement

specifications reference CAS 1559-02-0 if the cyclopropane form is acceptable, as the open-

chain chloroethyl form is prone to spontaneous cyclization under basic conditions.

Synthetic Routes & Manufacturing[6]
The synthesis of the (2-chloroethyl)malonate scaffold is non-trivial due to the competing

intramolecular alkylation (cyclization).

Route A: The Ring-Opening Strategy (High Purity)
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This is the preferred industrial route to access the open-chain species in situ.

Precursor: Start with commercially stable Diethyl 1,1-cyclopropanedicarboxylate.

Reaction: Treatment with dry HCl or HBr in a non-polar solvent (e.g., Toluene).

Mechanism: Acid-catalyzed nucleophilic attack of the halide at the cyclopropane methylene

carbon.

Advantage: Avoids the formation of bis-alkylated byproducts common in direct alkylation.

Route B: Direct Alkylation (Traditional)
Reagents: Diethyl malonate + 1-bromo-2-chloroethane + NaOEt/EtOH.

Challenge: The mono-alkylated product (the target) contains a leaving group (Cl) and an

acidic proton. In the presence of base, it rapidly cyclizes to the cyclopropane.

Outcome: Often yields a mixture of starting material, cyclopropane, and

bis(chloroethyl)malonate.

Comparative Workflow Diagram
The following DOT diagram illustrates the relationship between the open and closed forms.
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Caption: Figure 1. The dynamic equilibrium between open-chain alkylation products and the

thermodynamic cyclopropane trap.
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Reactivity Profile & Mechanistic Pathways
The utility of Diethyl (2-chloroethyl)malonate lies in its ability to act as a 1,3-dielectrophile

equivalent when the ester groups are considered, or a gamma-halo ester equivalent.

Intramolecular Cyclization (The Gem-Dialkyl Effect)
The Thorpe-Ingold effect (gem-dialkyl effect) heavily favors the cyclization of the chloroethyl

intermediate. The two ester groups compress the bond angle, bringing the nucleophilic enolate

carbon and the electrophilic carbon bearing the chlorine into proximity.

Protocol: NaH (1.1 eq), DMF, 0°C -> RT.

Result: Quantitative conversion to the cyclopropane.

Spiro-Heterocycle Formation
Reaction with bifunctional nucleophiles (e.g., urea, hydrazine, or amino-alcohols) triggers a

cascade:

Step 1: Amide formation (attack on ester).

Step 2: Alkylation (displacement of chloride).

Application: Synthesis of Spiro[2.n]alkanes or Pyrrolidinones.

Applications in Drug Development
Conformational Restriction (The "Cyclopropane Kink")
Incorporating a cyclopropane ring into a peptide backbone or small molecule rigidifies the

structure, often improving metabolic stability (blocking P450 oxidation sites) and increasing

potency by locking the bioactive conformation.

Class:1-Aminocyclopropane-1-carboxylic acid (ACC) derivatives.

Synthesis: Diethyl 1,1-cyclopropanedicarboxylate

Partial Hydrolysis
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Curtius Rearrangement

Protected ACC.

Case Study: Synthesis of Spiro-Barbiturates
While specific proprietary syntheses are guarded, the scaffold is homologous to intermediates

used in the synthesis of spiro-fused anticonvulsants and viral inhibitors.

Experimental Protocol: Synthesis of a Spiro-Barbiturate Derivative

Setup: Flame-dried 250 mL RBF under

.

Reagents: Dissolve Diethyl 1,1-cyclopropanedicarboxylate (20 mmol) and Urea (22 mmol) in

dry EtOH (50 mL).

Catalyst: Add NaOEt (25 mmol, 21% wt in EtOH) dropwise.

Reaction: Reflux for 6 hours. The cyclopropane ring remains intact while the esters

condense with urea.

Workup: Acidify with 1M HCl to pH 4. Precipitate the spiro-barbiturate.[1]

Yield: Typically 75-85%.

Analytical Characterization
Validating the structure requires distinguishing between the open chain and the ring.

Table 1: Comparative

H NMR Data (CDCl

, 400 MHz)
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Proton Environment
Open Chain (Chloroethyl)

(ppm)

Cyclic (Cyclopropane)

(ppm)

-OCH

CH
4.20 (q, 4H) 4.18 (q, 4H)

-OCH

CH
1.28 (t, 6H) 1.25 (t, 6H)

Methine (-CH-) 3.55 (t, 1H) Absent

-CH

-Cl
3.65 (t, 2H) Absent

-CH

- (Linker)
2.40 (q, 2H) Absent

Cyclopropyl -CH

-
Absent 1.45 (s, 4H)

Interpretation: The disappearance of the triplet at 3.55 ppm (methine) and the appearance of a

singlet upfield at ~1.45 ppm is the definitive signature of cyclization.

Safety & Handling
Hazards: Both forms are irritants. The chloroethyl derivative is a potential alkylating agent

and should be handled as a mutagenic hazard.

Storage: Store the open-chain form at -20°C to prevent spontaneous cyclization. The

cyclopropane form is stable at RT.

Disposal: Quench with aqueous NaOH to hydrolyze esters before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146641#diethyl-chloroethylmalonate-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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